molecular formula C12H14N2O2 B11957833 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione CAS No. 6637-24-7

3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione

Cat. No.: B11957833
CAS No.: 6637-24-7
M. Wt: 218.25 g/mol
InChI Key: XFGGIHHAECLGKY-UHFFFAOYSA-N
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Description

3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a butyl group attached to the nitrogen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the butyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrido[1,2-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrido[1,2-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit protein kinases or other signaling molecules, leading to the modulation of cellular pathways and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione is unique due to its specific substitution pattern and the presence of the butyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrido[1,2-a]pyrimidine derivatives.

Properties

CAS No.

6637-24-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-butylpyrido[1,2-a]pyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-9H,2-3,6H2,1H3

InChI Key

XFGGIHHAECLGKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N=C2C=CC=CN2C1=O

Origin of Product

United States

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